molecular formula C6H5ClN4 B1360407 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 23000-43-3

4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1360407
CAS No.: 23000-43-3
M. Wt: 168.58 g/mol
InChI Key: AVFLNALVPBLGEV-UHFFFAOYSA-N
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Description

4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings.

Biochemical Analysis

Biochemical Properties

4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, forming hydrogen bonds with key amino acids such as Leu83 . This interaction disrupts the enzyme’s function, preventing the phosphorylation of target proteins necessary for cell cycle progression.

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cells, the compound induces cell cycle arrest at the G0-G1 phase, leading to reduced cell proliferation . Additionally, it promotes apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins . The compound also affects cell signaling pathways, including the inhibition of the CDK2/cyclin A2 complex, which is essential for DNA replication and cell division . These cellular effects highlight the potential of this compound as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of CDK2. The compound binds to the ATP-binding pocket of CDK2, preventing the transfer of phosphate groups to target proteins . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, molecular docking studies have shown that the compound forms stable interactions with CDK2, further supporting its role as a potent inhibitor . The changes in gene expression induced by the compound include the upregulation of pro-apoptotic genes and the downregulation of genes involved in cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its inhibitory activity against CDK2 for extended periods . Long-term studies have also shown that the compound can induce sustained cell cycle arrest and apoptosis, highlighting its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings underscore the importance of optimizing the dosage to achieve a balance between efficacy and safety. Threshold effects have also been noted, with a minimum effective dose required to achieve significant antitumor activity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with CDK2. The compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can also exhibit biological activity, contributing to the overall effects of the compound . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its efficacy and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Its localization within cells can affect its activity, with higher concentrations observed in the nucleus where CDK2 is predominantly located . The compound’s distribution can also influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it exerts its inhibitory effects on CDK2 . The compound’s localization is directed by targeting signals and post-translational modifications that facilitate its transport to specific compartments . This subcellular localization is crucial for its activity, as it ensures that the compound is in close proximity to its target enzyme . The compound’s activity and function can be influenced by its localization, with potential implications for its therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves a multi-step process. One common method starts with commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This intermediate undergoes cyclization and chlorination reactions to form the desired pyrazolopyrimidine structure . The reaction conditions often include the use of phosphorus oxychloride (POCl3) as a chlorinating agent and various solvents to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods typically involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production .

Properties

IUPAC Name

4-chloro-1-methylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-11-6-4(2-10-11)5(7)8-3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFLNALVPBLGEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277274
Record name 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23000-43-3
Record name 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
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Record name 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
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Record name 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
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Record name 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

80 g. of 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]- pyrimidin-4-one are added to 300 ml. of phosphorus oxychloride and the mixture is refluxed. After distilling off the excess phosphorus oxychloride, the semi-solid residue is extracted with 3 × 100 ml. of boiling benzene. The benzene extracts are combined and concentrated to half-volume, then added to petroleum ether. After standing 12 hours in the refrigerator, the precipitated 1-methyl-4-chloropyrazolo[3,4-d]- pyrimidine is filtered under suction and recrystallized from cyclohexane to obtain 54 g. of white crystals, m.p. 93°-96° (yield 60.5%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the reactivity of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine?

A1: this compound exhibits interesting reactivity with ketone carbanions []. This reaction allows for the substitution of the chlorine atom with various ketone groups, opening possibilities for synthesizing diverse pyrazolo[3,4-d]pyrimidine derivatives.

Q2: Can you elaborate on the role of 1,3-dimethylbenzimidazolium iodide in reactions involving this compound?

A2: Research indicates that 1,3-dimethylbenzimidazolium iodide can act as a catalyst in reactions with this compound and aromatic aldehydes []. Specifically, it facilitates the aroylation of the pyrazolo[3,4-d]pyrimidine derivative, leading to the formation of aryl 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl ketones. This catalytic activity offers a milder and potentially more efficient route for this specific chemical transformation.

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